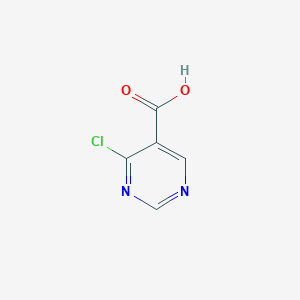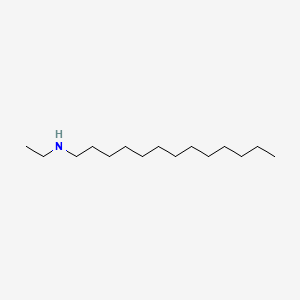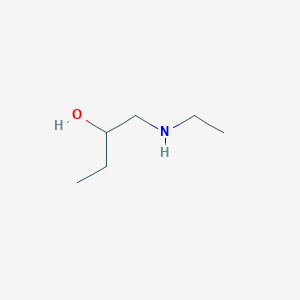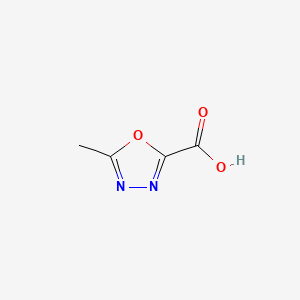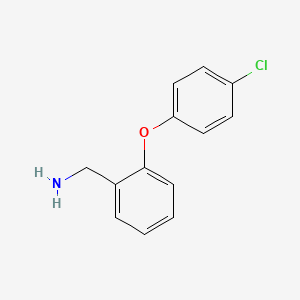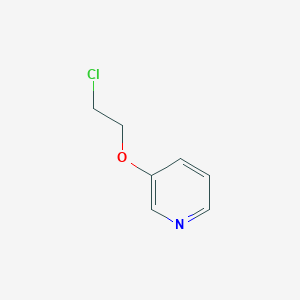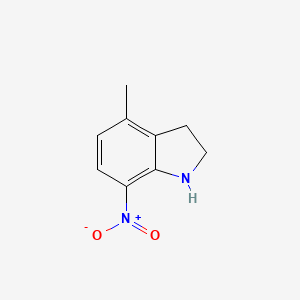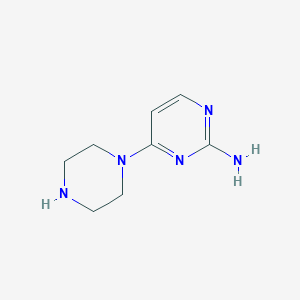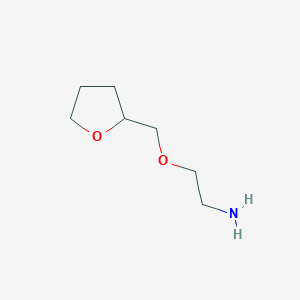
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine
Overview
Description
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is a chemical compound that can be derived from the catalytic hydrogenation of certain dihydrooxazines. This process results in a dynamic mixture of enamines and tetrahydro-2-furanamines, which are key intermediates in the synthesis of various compounds, including pharmaceuticals . Although the specific compound 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is not directly mentioned in the provided papers, its structure suggests that it is related to the tetrahydrofuranamines obtained through hydrogenation reactions.
Synthesis Analysis
The synthesis of related tetrahydrofuranamines involves the catalytic hydrogenation of dihydrooxazines, which do not have an alkoxy substituent at C-6. This reaction is carried out under mild conditions in methanol, leading to the formation of enamines and tetrahydrofuranamines. Further transformations can be achieved under more robust hydrogenation conditions or by altering the solvent, such as using glacial acetic acid, to produce different isomeric compounds .
Molecular Structure Analysis
The molecular structure of 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine would include a tetrahydrofuran ring, which is a five-membered cyclic ether, attached to an ethanamine moiety through a methoxy linker. The tetrahydrofuran ring is a saturated version of the furan ring, which provides stability to the compound. The presence of the ethanamine group suggests
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes and Intermediate Applications : A novel synthetic route was developed for compounds related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," focusing on intermediates for treatments like benign prostatic hyperplasia (Xiaoxia Luo et al., 2008).
- Telechelic Oligomers with Furanyl Functionality : The synthesis of CC-bond splitting initiators with two furanyl groups, leading to the production of furanyl-terminated telechelics, which could be used in network formation with unsaturated polyesters (D. Edelmann & H. Ritter, 1993).
Biological Activities and Applications
- Antimicrobial and Antioxidant Properties : Schiff bases derived from similar compounds showed promising in vitro antimicrobial activities against various bacteria and demonstrated good antioxidant activity (I. Warad et al., 2020).
- DNA Binding and Cytotoxicity : Copper(II) complexes with tridentate ligands, similar in structure to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," demonstrated DNA binding propensity and showed low toxicity for different cancer cell lines, suggesting potential in cancer research (Pankaj Kumar et al., 2012).
Ligand Formation and Coordination Chemistry
- Tripodal Tetraamine Ligands : Studies on low symmetry pyrazole-based tripodal tetraamine ligands, which share structural similarities, focused on their metal complexes and ligand decomposition reactions. This research is vital for understanding coordination chemistry (John R. Cubanski et al., 2013).
Sensor Applications
- Colorimetric Sensor for Iron : A Schiff base acting as a colorimetric sensor for iron in aqueous solution was developed from a compound structurally related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine". This application highlights its potential in environmental monitoring (G. You et al., 2015).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the sources retrieved. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
The future directions for research and application of this compound are not specified in the sources retrieved. However, given its structural similarity to other compounds, it could potentially be explored for use in various chemical reactions or biological studies.
Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPQGITBRBQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602627 | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine | |
CAS RN |
34694-89-8 | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(oxolan-2-yl)methoxy]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)


